rac-tert-butyl (1R,6R)-2,5-diazabicyclo[4.2.0]octane-2-carboxylate, trans
Description
rac-tert-butyl (1R,6R)-2,5-diazabicyclo[420]octane-2-carboxylate, trans is a bicyclic compound featuring a diazabicyclo structure
Properties
CAS No. |
2648861-36-1 |
|---|---|
Molecular Formula |
C11H20N2O2 |
Molecular Weight |
212.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-tert-butyl (1R,6R)-2,5-diazabicyclo[4.2.0]octane-2-carboxylate, trans typically involves the reaction of tert-butyl carbamate with a suitable diazabicyclo precursor under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
Chemical Reactions Analysis
Types of Reactions
rac-tert-butyl (1R,6R)-2,5-diazabicyclo[4.2.0]octane-2-carboxylate, trans undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
rac-tert-butyl (1R,6R)-2,5-diazabicyclo[4.2.0]octane-2-carboxylate, trans has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex molecules and as a catalyst in various chemical reactions.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of rac-tert-butyl (1R,6R)-2,5-diazabicyclo[4.2.0]octane-2-carboxylate, trans involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting the activity of enzymes involved in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- rac-tert-butyl (1R,6S)-8,8-dimethyl-7-oxo-2-azabicyclo[4.2.0]octane-2-carboxylate
- rac-tert-butyl (1R,6S)-1-(aminomethyl)-2-azabicyclo[4.2.0]octane-2-carboxylate
- rac-tert-butyl (1R,6S)-3,8-diazabicyclo[4.2.0]octane-8-carboxylate
Uniqueness
rac-tert-butyl (1R,6R)-2,5-diazabicyclo[4.2.0]octane-2-carboxylate, trans is unique due to its specific stereochemistry and the presence of two nitrogen atoms in the bicyclic structure. This configuration imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
